molecular formula C14H20O5 B1282989 Benzyl-PEG3-acid CAS No. 127457-63-0

Benzyl-PEG3-acid

Cat. No.: B1282989
CAS No.: 127457-63-0
M. Wt: 268.3 g/mol
InChI Key: QCNCDLBZNNIXAQ-UHFFFAOYSA-N
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Description

Benzyl-PEG3-acid is an organic compound with the molecular formula C14H20O5 It is characterized by the presence of a benzyloxy group attached to a propanoic acid backbone through a series of ethoxy linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-PEG3-acid typically involves the reaction of benzyloxyethanol with ethylene oxide to form 2-(2-(benzyloxy)ethoxy)ethanol. This intermediate is then reacted with 3-chloropropanoic acid under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl-PEG3-acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The ethoxy linkages can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted ethoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl-PEG3-acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological membranes and proteins.

    Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable conjugates with therapeutic molecules.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(Benzyloxy)ethoxy)propanoic acid
  • 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid
  • 3-(4-Benzyloxy-3-methoxyphenyl)propanoic acid

Uniqueness

Benzyl-PEG3-acid is unique due to its extended ethoxy chain, which imparts distinct solubility and reactivity properties compared to its analogs

Properties

IUPAC Name

3-[2-(2-phenylmethoxyethoxy)ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O5/c15-14(16)6-7-17-8-9-18-10-11-19-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNCDLBZNNIXAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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